molecular formula C15H16F3N3O2 B5537577 1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol

1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol

Cat. No.: B5537577
M. Wt: 327.30 g/mol
InChI Key: MREBZHCOJWWBPD-UHFFFAOYSA-N
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Description

1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The trifluoromethyl group is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the oxadiazole intermediate with piperidin-3-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The piperidin-3-ol moiety can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidin-3-ol moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    Dichloroaniline: A class of compounds with an aniline ring substituted with two chlorine atoms.

Uniqueness

1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c16-15(17,18)11-5-3-10(4-6-11)14-19-13(23-20-14)9-21-7-1-2-12(22)8-21/h3-6,12,22H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBZHCOJWWBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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